(R)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
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Overview
Description
(R)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and an oxoethyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and oxoethyl reagents. The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(R)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
(R)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (R)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (R)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate include:
- tert-Butyl (2S)-2-(2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl (2R)-2-(2-hydroxyethyl)piperidine-1-carboxylate
- tert-Butyl (2R)-2-(2-oxoethyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and properties. This makes it valuable in various synthetic and research applications.
Properties
CAS No. |
639458-46-1 |
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Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h9-10H,4-8H2,1-3H3/t10-/m1/s1 |
InChI Key |
VPUHJQDNBOTMSI-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1CC=O |
SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC=O |
Origin of Product |
United States |
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